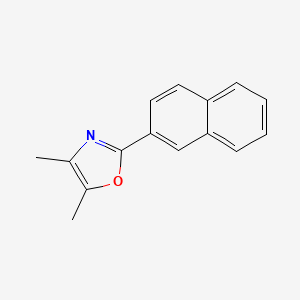
Oxazole, 4,5-dimethyl-2-(2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 4,5-dimethyl-2-(2-naphthalenyl)- is a heterocyclic aromatic organic compound. It features a five-membered ring containing one oxygen and one nitrogen atom, with two methyl groups at positions 4 and 5, and a naphthalene group at position 2. This compound is part of the oxazole family, known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
Industrial Production Methods
Industrial production of oxazole derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of catalysts and optimized reaction conditions are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 4,5-dimethyl-2-(2-naphthalenyl)- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Applications De Recherche Scientifique
Oxazole, 4,5-dimethyl-2-(2-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of oxazole, 4,5-dimethyl-2-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: The parent compound of the oxazole family.
2,4-Dimethyloxazole: A similar compound with methyl groups at positions 2 and 4.
2-Methyl-4,5-diphenyloxazole: A similar compound with phenyl groups at positions 4 and 5
Uniqueness
Oxazole, 4,5-dimethyl-2-(2-naphthalenyl)- is unique due to the presence of the naphthalene group at position 2, which can significantly influence its chemical properties and biological activities. This structural feature distinguishes it from other oxazole derivatives and may contribute to its specific applications and effects .
Propriétés
IUPAC Name |
4,5-dimethyl-2-naphthalen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-11(2)17-15(16-10)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMYKHSVEUPRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478806 |
Source


|
| Record name | Oxazole, 4,5-dimethyl-2-(2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832076-73-0 |
Source


|
| Record name | Oxazole, 4,5-dimethyl-2-(2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
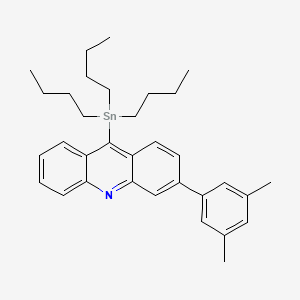

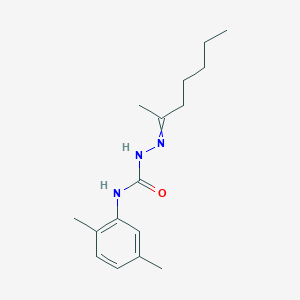


![Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane](/img/structure/B14196375.png)
![Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14196378.png)
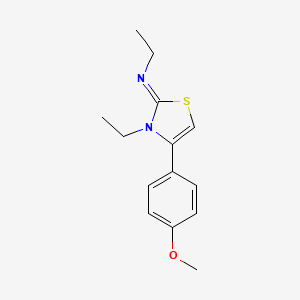
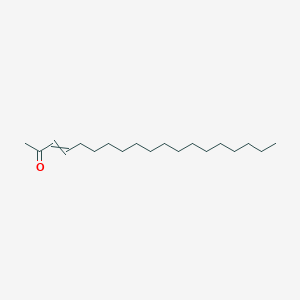
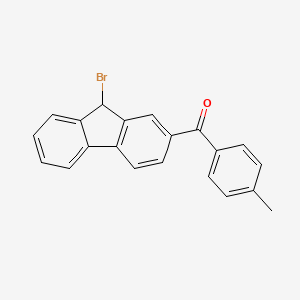
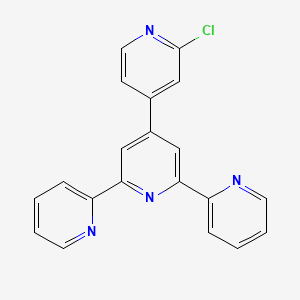
![2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole](/img/structure/B14196407.png)


